molecular formula C18H18N2O4S B11712352 N-[(4-Methylphenyl)sulfonyl]tryptophan

N-[(4-Methylphenyl)sulfonyl]tryptophan

Cat. No.: B11712352
M. Wt: 358.4 g/mol
InChI Key: LFRLEBFHLCJPDU-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)sulfonyl]tryptophan is a high-purity chemical reagent serving as a versatile building block in medicinal chemistry and pharmaceutical research. This compound is valued for its role as an intermediate in the synthesis of novel bioactive molecules, particularly those targeting enzyme pathways . Researchers utilize this tryptophan-based analog in the development of protease inhibitors, as the incorporated sulfonamide moiety enhances binding affinity and metabolic stability . Its research applications include the design and exploration of new agents with potential antitumor and anti-inflammatory activity . Furthermore, structural analogs and novel sulfonamides derived from similar synthetic routes have demonstrated significant in vitro antibacterial properties against medically relevant strains such as E. coli and S. aureus . The compound is supplied with a documented purity of 97% and should be stored at room temperature. This product is intended for laboratory research purposes only and is not classified as a drug or pharmaceutical agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-6-8-14(9-7-12)25(23,24)20-17(18(21)22)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRLEBFHLCJPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of N 4 Methylphenyl Sulfonyl Tryptophan

Total Synthesis of N-[(4-Methylphenyl)sulfonyl]tryptophan

The total synthesis of this compound is typically achieved through the direct sulfonylation of tryptophan. This approach is efficient as tryptophan is a readily available starting material. The core of the synthesis lies in the selective formation of a sulfonamide bond at the α-amino group without inducing unwanted side reactions on the indole (B1671886) ring or the carboxylic acid function.

Strategies for Selective N-Sulfonylation of Tryptophan

The key challenge in the synthesis of this compound is achieving selective sulfonylation at the α-amino group in the presence of the nucleophilic indole nitrogen. The strategy hinges on the difference in nucleophilicity between these two nitrogen atoms. The aliphatic α-amino group is significantly more basic and nucleophilic than the nitrogen atom within the aromatic indole ring. lookchem.com

The most common strategy employs the Schotten-Baumann reaction conditions. In this method, tryptophan is dissolved in an aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide. This deprotonates the amino group, increasing its nucleophilicity, and also converts the carboxylic acid to its carboxylate salt, rendering it non-reactive towards the sulfonylating agent. p-Toluenesulfonyl chloride (tosyl chloride) is then added, often dissolved in an immiscible organic solvent or added portion-wise, to react selectively with the activated amino group. The alkaline conditions simultaneously neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Several parameters are systematically optimized to achieve the desired outcome.

Base and pH: An appropriate base and pH are crucial. A strong base like NaOH or KOH is often used to maintain a pH typically between 9 and 11. This ensures the amino group is sufficiently deprotonated for the reaction to proceed efficiently while minimizing potential side reactions like hydrolysis of the tosyl chloride. Weaker bases such as potassium carbonate can also be employed, sometimes in non-aqueous solvents like acetonitrile (B52724). nih.gov

Solvent System: A biphasic system, such as water and dichloromethane, is often effective. nih.gov Tryptophan and the base reside in the aqueous phase, while the tosyl chloride is in the organic phase, which can help control the reaction rate. Homogeneous systems using aqueous dioxane have also been reported. nih.gov

Temperature: The reaction is typically conducted at low temperatures, often starting at 0 °C and allowing it to warm to room temperature. monash.edu This helps to control the exothermic nature of the reaction and suppress potential side reactions, thereby improving the selectivity and purity of the product.

Stoichiometry: A slight excess of tosyl chloride is sometimes used to ensure complete conversion of the tryptophan. However, a large excess should be avoided as it can lead to the formation of bis-tosylated byproducts or increase the difficulty of purification.

The reaction is typically terminated by acidification, which protonates the carboxylate group and precipitates the N-tosylated product. The crude product can then be purified by recrystallization.

Interactive Table: Optimization of Reaction Conditions for N-Sulfonylation

Parameter Condition Rationale
Base NaOH, KOH, K₂CO₃ Deprotonates the α-amino group, increasing its nucleophilicity; neutralizes HCl byproduct. nih.gov
Solvent Water, Water/Dichloromethane, Acetonitrile Dissolves reactants; can be used to control reaction rate in biphasic systems. nih.gov
Temperature 0 °C to Room Temperature Controls reaction rate and minimizes side reactions. monash.edu
pH 9-11 Ensures the amino group is deprotonated without causing excessive hydrolysis of tosyl chloride.
Reagent p-Toluenesulfonyl chloride Provides the 4-methylphenyl sulfonyl moiety.

Stereospecific Synthesis of Chiral this compound Enantiomers

The synthesis of this compound is inherently stereospecific. The chirality of the final product is dictated by the chirality of the starting tryptophan. The reaction occurs at the nitrogen atom of the α-amino group and does not involve breaking any bonds at the chiral α-carbon center.

Therefore, when commercially available, optically pure L-tryptophan is used as the starting material, the product is exclusively N-[(4-Methylphenyl)sulfonyl]-L-tryptophan. The reaction conditions are generally mild enough to prevent racemization at the α-carbon. monash.edu Similarly, if D-tryptophan is used as the precursor, the resulting product is N-[(4-Methylphenyl)sulfonyl]-D-tryptophan. This direct retention of stereochemistry makes the synthesis highly efficient for producing specific enantiomers required for applications in chiral chemistry and pharmacology. More complex asymmetric syntheses using chiral auxiliaries have also been developed for tryptophan analogues, which offer an alternative route to ensure high diastereoselectivity. acs.org

Design and Synthesis of this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification to generate a library of analogues. These modifications can be broadly categorized into two areas: alterations of the tryptophan moiety and systematic changes to the 4-methylphenyl sulfonyl group.

Modifications of the Indole Nitrogen and Side Chain of the Tryptophan Moiety

The tryptophan residue is a versatile scaffold for chemical modification at the indole ring and the amino acid backbone.

Indole Nitrogen Modification: The N-H of the indole ring can be functionalized. For instance, N-alkylation can be performed to introduce groups like methyl, ethyl, or propyl. nih.gov Other modifications include N-formylation and N-arylation, which can alter the electronic properties and steric profile of the indole ring. nih.govresearchgate.net

Indole Ring Substitution: The carbon framework of the indole ring is amenable to various substitutions. C-H activation methodologies have been developed for the selective arylation of the indole ring, particularly at the C2 position. ub.edu The synthesis of azatryptophan analogues, where a carbon atom in the indole ring is replaced by a nitrogen atom, has also been reported. acs.org Furthermore, constrained analogues, such as tetrahydrocarbazoles, can be synthesized by creating a new ring between the α-carbon and the C2 position of the indole. nih.gov

Side Chain Modification: The amino acid side chain can also be altered. For example, β-methyltryptophan has been synthesized, introducing an additional stereocenter and steric bulk. nih.gov

Interactive Table: Examples of Tryptophan Moiety Modifications

Modification Site Type of Modification Example Reference
Indole Nitrogen Alkylation 1-Ethyltryptophan nih.gov
Indole Nitrogen Formylation N(in)-formyl tryptophan nih.gov
Indole Ring C2-Arylation C2-Phenyltryptophan ub.edu
Indole Ring Ring Constraint Tetrahydrocarbazole derivative nih.gov
Indole Ring Heteroatom Substitution 4-Azatryptophan acs.org
Side Chain β-Alkylation β-Methyltryptophan nih.gov

Systematic Alterations of the 4-Methylphenyl Sulfonyl Moiety

The 4-methylphenyl sulfonyl (tosyl) group can also be systematically modified to investigate structure-activity relationships. These alterations can involve changing the substituent on the phenyl ring or replacing the entire aryl group.

Substitution on the Phenyl Ring: The methyl group at the 4-position can be replaced by other functional groups. For example, analogues bearing a 4-(but-2-ynyloxy)phenylsulfonamido moiety have been synthesized. nih.gov Other common modifications include the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) at various positions on the phenyl ring. mdpi.comnih.gov

Replacement of the Aryl Group: The entire 4-methylphenyl group can be substituted with other aromatic or even aliphatic groups. For instance, benzenesulfonyl, naphthalenesulfonyl, or alkylsulfonyl chlorides can be used in the initial sulfonylation step to generate a diverse range of N-sulfonyl tryptophan derivatives.

These modifications allow for the fine-tuning of properties such as lipophilicity, electronic character, and steric bulk, which are critical in the design of molecules with specific biological targets.

Synthesis of Conformationally Restricted Analogues for Pharmacological Studies

To investigate the structure-activity relationships (SAR) of this compound and to enhance its pharmacological properties, the synthesis of conformationally restricted analogues is a key strategy. By limiting the rotational freedom of the molecule, these analogues can provide a more defined orientation for interaction with biological targets, potentially leading to increased potency and selectivity.

The introduction of conformational constraints can be achieved through several synthetic approaches. One common method involves the incorporation of the tryptophan side chain into a cyclic system. For instance, cyclization between the indole nucleus and the amino acid backbone can lead to the formation of tricyclic structures. Methodologies such as intramolecular Friedel-Crafts reactions or Pictet-Spengler reactions on suitable this compound precursors can yield these rigidified structures. The choice of reaction conditions, including the use of appropriate Lewis or Brønsted acids, is critical to control the regioselectivity and stereoselectivity of the cyclization.

Another approach to inducing conformational rigidity is through the introduction of steric hindrance. The substitution of bulky groups on the indole ring or the α-carbon of the amino acid can restrict the rotation around key single bonds. For example, the synthesis could start from a tryptophan derivative with a pre-existing substituent at the 2-position of the indole ring. Subsequent N-sulfonylation would then yield a conformationally biased analogue.

The design and synthesis of these analogues are often guided by computational modeling to predict the most promising structures in terms of their potential binding affinity to a specific biological target. The pharmacological evaluation of these synthesized analogues then provides crucial feedback for the design of next-generation compounds with improved therapeutic profiles.

Development of Biologically Active Prodrug Forms (Conceptual for research purposes)

The development of prodrugs is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For this compound, several conceptual prodrug strategies could be explored for research purposes to enhance properties such as solubility, membrane permeability, and targeted delivery.

One common prodrug approach involves the esterification of the carboxylic acid moiety. By converting the carboxylic acid to an ester, the polarity of the molecule is reduced, which can enhance its ability to cross biological membranes. These ester prodrugs are designed to be hydrolyzed by esterases in the body to release the active this compound. A variety of esters, such as methyl, ethyl, or more complex promoieties, can be synthesized to modulate the rate of hydrolysis and the release profile of the active drug.

Another conceptual strategy is the formation of amide prodrugs. The carboxylic acid could be coupled with an amino acid or a small peptide to create an amide linkage. This approach can leverage amino acid transporters for improved absorption. The amide bond would then be cleaved by peptidases to release the parent compound.

Furthermore, modifications to the sulfonamide group can be explored. N-acyl sulfonamides have been investigated as potential prodrugs. rsc.org In this concept, the sulfonamide nitrogen is acylated, and this acyl group is designed to be metabolically cleaved to regenerate the active sulfonamide. rsc.org This strategy could be applied to this compound to modulate its properties.

The design of a successful prodrug requires a careful balance between stability at the site of administration and efficient conversion to the active drug at the target site. The table below outlines some conceptual prodrug strategies for this compound.

Prodrug StrategyPromoietiesPotential Advantages
Ester Prodrugs Methyl, Ethyl, Benzyl, AcyloxymethylIncreased lipophilicity, enhanced membrane permeability
Amide Prodrugs Amino acids (e.g., Glycine, Alanine), PeptidesPotential for active transport, altered solubility
N-Acylsulfonamide Prodrugs Acetyl, PivaloylModulation of sulfonamide properties, controlled release

Advanced Characterization Techniques for Synthetic Intermediates and Final Products

The unambiguous characterization of synthetic intermediates and the final this compound product, along with its analogues, is crucial to ensure chemical identity, purity, and stereochemical integrity. A combination of advanced chromatographic and spectroscopic techniques is employed for this purpose.

Advanced Chromatographic Purification and Analysis (e.g., Chiral HPLC)

High-performance liquid chromatography (HPLC) is an indispensable tool for both the purification and analysis of this compound and its derivatives. Given that the starting material, tryptophan, is a chiral amino acid, maintaining its stereochemical integrity throughout the synthesis is paramount. Chiral HPLC is therefore a critical analytical technique.

The separation of enantiomers can be achieved using chiral stationary phases (CSPs). For N-protected tryptophan derivatives, polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective. rsc.org The choice of the mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer, is optimized to achieve baseline resolution of the enantiomers. rsc.org The use of additives like formic acid can improve peak shape and resolution. rsc.org Two-dimensional HPLC, coupling an achiral column to a chiral column, can also be employed for the analysis of enantiomers in complex mixtures.

For purification, preparative HPLC is often used to isolate the desired product from unreacted starting materials and byproducts. The purity of the final compound is typically assessed by analytical HPLC, with the percentage purity calculated from the peak area of the main component relative to the total peak area.

Spectroscopic Confirmation of Novel Structures and Stereochemistry (e.g., 2D NMR, High-Resolution Mass Spectrometry, Circular Dichroism)

A suite of spectroscopic techniques is used to confirm the structure and stereochemistry of this compound and its novel analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are essential for structural elucidation.

¹H NMR provides information on the number and environment of protons in the molecule. Key signals would include those for the aromatic protons of the indole and the p-methylphenyl groups, the α- and β-protons of the tryptophan backbone, and the N-H protons of the indole and sulfonamide.

¹³C NMR reveals the number of unique carbon atoms. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the tryptophan side chain are characteristic.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of the synthesized compound and its analogues.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for probing the stereochemistry of chiral molecules. N-protected amino acids exhibit characteristic CD spectra, and the sign and magnitude of the Cotton effects can provide information about the absolute configuration of the chiral center. acs.org The CD spectrum of this compound would be expected to be sensitive to the solvent and the conformation of the molecule, providing insights into its three-dimensional structure in solution. acs.org

The table below summarizes the key characterization data expected for this compound.

TechniqueExpected Observations
¹H NMR Signals for aromatic protons (indole and tosyl group), α-H, β-CH₂, indole N-H, sulfonamide N-H, and tosyl methyl group.
¹³C NMR Signals for carbonyl carbon, aromatic carbons, α-C, β-C, and tosyl methyl carbon.
HRMS Accurate mass measurement confirming the elemental composition C₁₈H₁₈N₂O₄S.
Circular Dichroism Characteristic Cotton effects indicating the stereochemical integrity of the L-tryptophan moiety.

Green Chemistry Approaches and Scalable Processes in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact and improve the safety and efficiency of chemical processes. For the synthesis of this compound, several green chemistry approaches can be considered to develop more sustainable and scalable manufacturing processes.

A key focus of green chemistry is the use of environmentally benign solvents. The traditional synthesis of sulfonamides often employs chlorinated solvents like dichloromethane. A greener alternative is to perform the reaction in water. rsc.org The reaction of an amino acid with a sulfonyl chloride can be carried out in an aqueous medium using a base like sodium carbonate to neutralize the hydrochloric acid byproduct. sci-hub.se This approach eliminates the need for volatile organic solvents and simplifies the workup procedure, as the product often precipitates from the reaction mixture upon acidification. rsc.orgsci-hub.se

Another green chemistry strategy is the use of mechanochemistry, where reactions are carried out in the solid state with minimal or no solvent. rsc.org Ball milling can be used to promote the reaction between the amino acid and the sulfonyl chloride, offering a solvent-free and often more efficient synthetic route. rsc.org

For large-scale production, process intensification is a key consideration. This can involve the use of flow chemistry, where reactants are continuously passed through a reactor. Flow chemistry can offer better control over reaction parameters, improved safety, and higher yields compared to batch processes.

Biocatalysis also presents a green and scalable approach for the synthesis of chiral amino acids and their derivatives. While not directly applicable to the sulfonylation step, enzymes could be used in the synthesis of non-natural tryptophan analogues that serve as starting materials. Enzymatic resolutions are a common method for obtaining enantiomerically pure amino acids on a large scale.

Green Chemistry ApproachApplication to this compound Synthesis
Use of Green Solvents Performing the sulfonylation reaction in water instead of chlorinated solvents. rsc.orgsci-hub.se
Mechanochemistry Solid-state synthesis using ball milling to reduce or eliminate solvent use. rsc.org
Process Intensification Implementation of flow chemistry for continuous and controlled large-scale production.
Biocatalysis Enzymatic methods for the synthesis of enantiomerically pure starting materials (e.g., tryptophan analogues).

Molecular Mechanisms of Action and Biological Target Elucidation of N 4 Methylphenyl Sulfonyl Tryptophan

Enzyme Inhibition and Activation Profiles

Identification of Specific Enzyme Families Modulated by N-[(4-Methylphenyl)sulfonyl]tryptophan

There is no specific information available in the scientific literature identifying the enzyme families that are modulated by this compound.

Detailed Kinetic Analysis (e.g., Km, Vmax, Ki, IC50 Determination)

No experimental data for Km, Vmax, Ki, or IC50 values for the interaction of this compound with any enzyme have been published.

Mechanistic Characterization of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive, Irreversible)

Without kinetic data, the mechanism of any potential enzyme inhibition by this compound remains uncharacterized.

Investigation of Allosteric Modulation by this compound

There are no studies investigating the potential for this compound to act as an allosteric modulator of any enzyme.

Receptor Binding and Functional Assays

Radioligand Binding Studies for Affinity (Kd) and Receptor Selectivity

No radioligand binding studies have been published that determine the binding affinity (Kd) or the receptor selectivity profile of this compound.

G-Protein Coupled Receptor (GPCR) Activation or Inhibition Assays

There is no available research data from GTPγS binding assays, β-arrestin recruitment studies, or other relevant functional assays to determine if this compound acts as an agonist, antagonist, or allosteric modulator of any G-Protein Coupled Receptors.

Ligand-Gated Ion Channel Modulation and Electrophysiological Recordings

Information from electrophysiological studies, such as patch-clamp recordings, that would be necessary to assess the modulatory effects of this compound on ligand-gated ion channels is not present in the available literature.

Nuclear Receptor Interactions and Transcriptional Regulation

There are no published studies investigating the potential for this compound to bind to nuclear receptors or to influence the transcriptional regulation of target genes.

Modulation of Intracellular Signaling Pathways

Detailed investigations into the effects of this specific compound on intracellular signaling are not documented.

Investigation of Kinase Cascades (e.g., MAPK, PI3K/Akt pathways)

There is a lack of data to support any claims regarding the influence of this compound on key kinase signaling cascades such as the MAPK or PI3K/Akt pathways.

Regulation of Transcription Factor Activity and Gene Expression Profiles

No studies have been published that profile changes in gene expression or the activity of specific transcription factors in response to treatment with this compound.

Effects on Second Messenger Systems (e.g., cAMP, cGMP, Ca2+ Flux)

The effect of this compound on the levels of intracellular second messengers like cyclic AMP (cAMP), cyclic GMP (cGMP), or on intracellular calcium (Ca2+) flux has not been reported in the scientific literature.

Protein-Protein and Protein-Nucleic Acid Interactions

The indole (B1671886) ring of the tryptophan component and the sulfonamide group are key determinants of the compound's potential to modulate complex biological assemblies. These interactions are fundamental to many cellular processes, and their disruption or stabilization by small molecules can have significant physiological effects.

Direct experimental evidence for complex formation mediated specifically by this compound is not extensively documented. However, computational modeling and studies on structurally related compounds offer valuable insights into its potential interactions.

A pertinent example is the in-silico investigation of a closely related molecule, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), with two distinct protein targets: the E. coli DNA gyrase and the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus. Molecular docking simulations predicted that DNSPA could bind to the active sites of both enzymes, suggesting a potential to interfere with their function.

For the E. coli DNA gyrase, a type II topoisomerase crucial for DNA replication and repair, the predicted binding suggests an interaction with a nucleic acid-modifying enzyme. This hints at the possibility of this compound also engaging in protein-nucleic acid interactions, potentially by intercalating into DNA or by binding to enzymes that process nucleic acids.

In the case of the SARS-CoV-2 main protease, a cysteine protease that plays a vital role in viral replication by cleaving polyproteins, the predicted binding of DNSPA points towards a potential protein-protein interaction inhibition. The protease functions as a dimer, and molecules that can disrupt this dimerization or block the active site can inhibit viral replication. The docking studies for DNSPA revealed hydrogen bond interactions with key residues in the active site, such as Gly143 and Cys145. Given the structural similarity, it is plausible that this compound could engage in similar interactions, thereby mediating the formation of a stable drug-protein complex and potentially disrupting the protein's native interactions.

Table 1: Predicted Binding Interactions of a Structurally Similar Compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA)

Target ProteinPredicted Binding Site ResiduesPotential Type of Interaction
E. coli DNA GyraseNot specified in detailProtein-Nucleic Acid Interaction
SARS-CoV-2 Main ProteaseGly143, Cys145Protein-Protein Interaction Inhibition

This table is based on computational docking studies of a related compound and serves as a predictive model for the potential interactions of this compound.

The sulfonamide group can act as both a hydrogen bond donor and acceptor, further contributing to the stability of a potential ligand-protein complex. The formation of these interactions upon binding can lead to several conformational changes:

Induced Fit: The initial binding of the compound may trigger localized conformational changes in the protein's active or allosteric site to achieve a more complementary and energetically favorable interaction.

Stabilization of a Specific Conformation: The compound might bind preferentially to a particular conformational state of a protein (e.g., active or inactive), thereby shifting the conformational equilibrium and modulating the protein's activity.

Allosteric Effects: Binding at a site distinct from the active site could induce conformational changes that are transmitted through the protein structure, ultimately affecting the activity at the active site.

While specific experimental data on the conformational changes induced by this compound are not available, the general principles of ligand-protein interactions suggest that its binding would likely alter the local and potentially the global conformation of its target protein. Such changes can have a profound impact on the protein's stability, either increasing it by stabilizing the folded state or decreasing it by favoring a more flexible or partially unfolded conformation.

Comprehensive Off-Target Interaction Profiling and Selectivity Mapping

A critical aspect of drug discovery and molecular probe development is understanding the selectivity of a compound for its intended target over other proteins in the proteome. Off-target interactions can lead to unexpected biological effects and potential toxicity. While a comprehensive off-target profile for this compound has not been published, studies on other tryptophan sulfonamide derivatives provide insights into the potential for and assessment of selectivity.

For instance, a series of novel non-hydroxamate tryptophan sulfonamide derivatives were identified as inhibitors of TNF-α converting enzyme (TACE), a member of the ADAM (A Disintegrin and Metalloproteinase) family of enzymes. One of the lead compounds from this series demonstrated good selectivity over several matrix metalloproteinases (MMPs), including MMP-1, MMP-13, and MMP-14. This indicates that even within a family of structurally related enzymes, selectivity can be achieved with tryptophan sulfonamide-based inhibitors.

The selectivity of such compounds is determined by subtle differences in the amino acid composition and topography of the enzyme active sites. The specific substitutions on the tryptophan indole ring and the nature of the sulfonamide moiety can be tailored to optimize interactions with the target protein while minimizing binding to off-target proteins.

To generate a comprehensive off-target interaction profile and selectivity map for this compound, a combination of computational and experimental approaches would be necessary. These could include:

In Silico Screening: Docking the compound against a large panel of protein structures to predict potential off-target interactions.

Biochemical Assays: Screening the compound against a panel of purified enzymes, particularly those from families known to be promiscuous, such as kinases and proteases.

Cell-Based Assays: Utilizing high-content screening and phenotypic profiling to identify unexpected cellular effects that may be indicative of off-target activities.

Table 2: Illustrative Selectivity Profile of a Tryptophan Sulfonamide Derivative (TACE Inhibitor)

EnzymeInhibition
TNF-α converting enzyme (TACE)Potent
Matrix Metalloproteinase-1 (MMP-1)Weak
Matrix Metalloproteinase-13 (MMP-13)Weak
Matrix Metalloproteinase-14 (MMP-14)Weak

This table is based on data for a different tryptophan sulfonamide derivative and is intended to illustrate the concept of selectivity profiling.

Information regarding the biological activities and preclinical efficacy of the chemical compound this compound is not available in the public domain. Extensive searches of scientific literature and databases did not yield any specific studies on the cellular pharmacology or pharmacological characterization of this particular compound.

Therefore, the requested article detailing its effects on cell proliferation, viability, apoptosis, cell migration, cellular differentiation, immunomodulatory properties, and its characterization in ex vivo tissue preparations cannot be generated at this time due to the absence of relevant research data. The provided outline is based on standard pharmacological investigation, but no studies appear to have been published on this compound in these areas.

No Research Found on the Biological Activities and Preclinical Efficacy of this compound

Following a comprehensive search of available scientific literature, no studies detailing the biological activities or preclinical efficacy of the chemical compound this compound were identified. Consequently, the specific data required to populate the requested article sections on its effects in organ bath studies, neurotransmitter modulation, and various pharmacodynamic studies in animal models is not available in the public domain.

The outlined sections for the article were:

Biological Activities and Preclinical Efficacy of N 4 Methylphenyl Sulfonyl Tryptophan

Pharmacodynamic Studies in Non-Human Animal Models

Behavioral Assays in Rodent Models (e.g., anxiolytic, antidepressant-like, analgesic effects)

Without primary research data, it is not possible to provide an accurate and informative article on these specific aspects of N-[(4-Methylphenyl)sulfonyl]tryptophan. The compound is listed in several chemical databases, but no associated pharmacological or biological activity data has been published. Therefore, the creation of the requested article with detailed research findings and data tables cannot be fulfilled at this time.

An article focusing on the preclinical efficacy and comparative studies of the specific chemical compound this compound cannot be generated at this time. Extensive searches for scientific literature and preclinical data on this particular compound have not yielded specific results.

The available research information pertains to related but distinct molecules, such as other tryptophan derivatives or different sulfonamide compounds. Therefore, a comparative analysis of this compound with established research probes or reference compounds in preclinical systems is not possible based on the current body of accessible scientific research.

Structure Activity Relationship Sar and Rational Design Principles for N 4 Methylphenyl Sulfonyl Tryptophan Analogues

Elucidation of Essential Structural Motifs for Biological Activity

The biological activity of N-[(4-Methylphenyl)sulfonyl]tryptophan analogues is intrinsically linked to the specific contributions of its constituent parts: the sulfonyl group, the tryptophan moiety, and the 4-methylphenyl substituent. Each of these components plays a crucial role in the molecule's interaction with its biological target.

Role of the Tryptophan Indole (B1671886) and Amino Acid Side Chain in Target Recognition

The tryptophan component of the molecule is not merely a scaffold but an active participant in target recognition. The indole ring of tryptophan is a large, hydrophobic moiety that can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions. These interactions are vital for the affinity and selectivity of the compound.

In a series of non-hydroxamate tryptophan sulfonamide derivatives designed as inhibitors of TNF-alpha converting enzyme (TACE), the indole ring of the tryptophan scaffold was found to be a key interaction site. nih.gov Modifications to this part of the molecule have been shown to significantly impact inhibitory potency. The amino acid backbone, including the carboxylic acid and the α-carbon, also contributes to the binding by forming additional hydrogen bonds and electrostatic interactions with the target enzyme.

Significance of the 4-Methylphenyl Substituent for Potency and Selectivity

The 4-methylphenyl (tosyl) group is a common substituent in medicinal chemistry, and its presence in this compound is significant for both potency and selectivity. The methyl group at the para position of the phenyl ring can influence the electronic properties of the sulfonyl group and provide an additional point of hydrophobic interaction with the target.

While specific SAR studies on the variation of this methyl group in the context of this compound are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that its size and position are important. Altering this group can affect the molecule's lipophilicity, which in turn influences its pharmacokinetic properties and its ability to access the target site.

Exploration of Substituent Effects on Potency and Selectivity

The systematic modification of the this compound scaffold has provided valuable insights into the electronic and steric requirements for optimal biological activity.

Electronic and Steric Effects of Substituents on Aromatic Rings and Aliphatic Chains

Research on tryptophan sulfonamide derivatives has demonstrated that substitutions on the indole ring of tryptophan can have a profound effect on inhibitory activity. For example, in the development of TACE inhibitors, various substituents were introduced at the N1 position of the indole ring. nih.gov The introduction of a 4-methoxybenzyl group at this position resulted in a significant increase in potency. nih.gov

Below is a table summarizing the structure-activity relationship of substitutions on the tryptophan indole ring from a study on TACE inhibitors. nih.gov

CompoundR (Substitution on Indole N1)TACE IC50 (nM)
1H>10000
2CH31000
3Benzyl250
44-Methoxybenzyl80

This data clearly indicates that increasing the steric bulk and introducing electron-donating groups on the indole nitrogen enhances the inhibitory activity against TACE.

Impact of Bioisosteric Replacements on Pharmacological Profile

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. In the context of this compound analogues, replacing the phenyl ring of the tosyl group with other aromatic or heteroaromatic systems can lead to improved potency, selectivity, and pharmacokinetic properties.

For instance, in the aforementioned study on TACE inhibitors, the 4-methylphenylsulfonyl group was part of a broader exploration of N-arylsulfonyl tryptophan derivatives. The specific electronic and steric nature of the aryl group was found to be a determinant of activity. While the provided data focuses on indole substitutions, the principle of bioisosteric replacement on the arylsulfonyl moiety is a standard approach in optimizing such inhibitors. For example, replacing the methyl group with other substituents or replacing the entire phenyl ring could modulate interactions with the target enzyme.

Chiral Recognition and Stereoselectivity in Biological Interactions of this compound Analogues

The stereochemistry of a drug molecule is a critical determinant of its biological activity. For analogues of this compound, the chiral center at the alpha-carbon of the tryptophan backbone plays a pivotal role in their interaction with biological targets. The differential arrangement of substituents in the L- and D-enantiomers leads to distinct pharmacological profiles, a phenomenon known as stereoselectivity.

Comparative Analysis of Enantiomeric Activity and Target Binding

While direct comparative studies on the enantiomers of this compound are not extensively documented in publicly available literature, the principle of stereoselectivity can be illustrated by examining related N-acylated tryptophan derivatives. For instance, studies on N-acetyl-tryptophan have demonstrated clear differences in the biological effects of its L- and D-isomers.

One notable study found that N-acetyl-L-tryptophan (L-NAT) exhibited neuroprotective effects in models of amyotrophic lateral sclerosis (ALS), while the corresponding N-acetyl-D-tryptophan (D-NAT) was inactive. nih.gov This difference in activity was attributed to the stereospecific binding of L-NAT to the neurokinin-1 receptor (NK-1R). Molecular modeling suggested that L-NAT forms a more stable complex with the receptor compared to D-NAT, highlighting the importance of the specific three-dimensional arrangement of the molecule for effective receptor binding. nih.gov

This principle of enantiomeric differentiation is fundamental in pharmacology. For this compound analogues, it is highly probable that the L- and D-enantiomers would exhibit different binding affinities and efficacies towards their biological targets. The precise nature and magnitude of this difference would depend on the specific topology of the binding site.

EnantiomerBiological Effect (in ALS models)Target ReceptorBasis of Selectivity
N-acetyl-L-tryptophanNeuroprotectiveNeurokinin-1 (NK-1R)Forms a more stable binding complex
N-acetyl-D-tryptophanNo protective effectNeurokinin-1 (NK-1R)Less stable binding complex

Stereospecific Interactions with Biological Macromolecules

The differential interaction of enantiomers with biological macromolecules is the molecular basis of their varied biological activities. These interactions are governed by the principles of chiral recognition, where a chiral molecule (the drug) interacts with a chiral environment (the biological target, such as an enzyme or receptor).

A well-established example of chiral recognition involves the interaction of tryptophan enantiomers with serum albumins. Human serum albumin (HSA) has been shown to bind D- and L-tryptophan with differing affinities, indicating the presence of stereospecific binding sites on the protein. nih.gov This selective binding can influence the pharmacokinetic and pharmacodynamic properties of chiral drugs.

Another example of stereospecific interaction is seen with cyclodextrins, which are chiral, cyclic oligosaccharides capable of forming inclusion complexes with guest molecules. Studies have demonstrated that β-cyclodextrin can discriminate between the enantiomers of N-acetyltryptophan. beilstein-journals.org NMR studies have shown that while both enantiomers form complexes, the binding with the L-enantiomer is stronger. beilstein-journals.org This discrimination is attributed to subtle differences in hydrophobic and hydrogen-bonding interactions within the cyclodextrin (B1172386) cavity. beilstein-journals.org Such studies provide a model for understanding how the stereochemistry of this compound analogues can influence their interactions with the binding pockets of their biological targets.

These stereospecific interactions are crucial for the rational design of new therapeutic agents. By understanding how the three-dimensional structure of a molecule affects its binding to a target, medicinal chemists can design more potent and selective drugs.

Computational Approaches to SAR Elucidation for this compound Analogues

Computational chemistry provides powerful tools for understanding the relationship between the chemical structure of a molecule and its biological activity. For this compound analogues, methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are invaluable for elucidating the key structural features required for their biological effects and for designing new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties or structural features of the molecules with their observed activities.

For sulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods generate 3D models that can predict the biological activity of new compounds. For instance, in a study of substituted sulfonamides as carbonic anhydrase inhibitors, 3D-QSAR models were developed to identify the key steric and electrostatic interactions necessary for potent inhibition. rjptonline.org

The general workflow for a 3D-QSAR study on this compound analogues would involve the following steps:

Data Set Selection: A series of analogues with a range of biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields around the aligned molecules are calculated.

Statistical Analysis: Partial least squares (PLS) analysis is used to correlate the variations in the molecular fields with the variations in biological activity.

Model Validation: The predictive power of the resulting QSAR model is assessed using statistical methods and an external test set of compounds.

The output of a 3D-QSAR study is often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity.

QSAR Modeling StepDescription
Data Set SelectionA diverse set of this compound analogues with known biological activities is compiled.
Molecular Modeling and AlignmentThe 3D structures of the analogues are generated and superimposed based on a common structural core.
Calculation of Molecular FieldsSteric and electrostatic fields are computed around the aligned molecules to represent their 3D properties.
Statistical AnalysisA mathematical model is built to correlate the calculated fields with the measured biological activities.
Model ValidationThe predictive ability of the model is tested on a set of compounds not used in its development.

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. dergipark.org.tr

Pharmacophore models can be developed in two main ways:

Ligand-based: This approach is used when the 3D structure of the target is unknown. The model is generated by superimposing a set of active molecules and identifying the common chemical features that are essential for their activity. nih.gov

Structure-based: When the 3D structure of the biological target is available, a pharmacophore model can be derived from the key interactions observed between the target and a known ligand in the binding site. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This process is known as virtual screening. Furthermore, pharmacophore models can guide the de novo design of new ligands by providing a template of the essential structural features that need to be incorporated into the new molecules. arxiv.org For this compound analogues, a pharmacophore model could be generated based on a set of known active compounds to identify the crucial interactions of the tosyl group, the tryptophan indole ring, and the amino acid backbone with their biological target.

Computational and Theoretical Investigations of N 4 Methylphenyl Sulfonyl Tryptophan

Molecular Docking Simulations and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Binding Mode Analysis within Active Sites and Allosteric Pockets

Studies on a series of N-arylsulfonyl-indole-2-carboxamide derivatives, which are structurally related to N-[(4-Methylphenyl)sulfonyl]tryptophan, have provided significant insights into their binding mechanisms within the allosteric site of Fructose-1,6-bisphosphatase (FBPase), a target for type II diabetes. mdpi.com These docking studies revealed that the N-arylsulfonyl-indole moiety plays a crucial role in anchoring the ligand within the binding pocket.

The indole (B1671886) ring of these compounds typically engages in hydrophobic interactions with nonpolar residues of the protein. The sulfonamide group is critical for forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor, which provides directional interactions that enhance binding specificity. mdpi.com For instance, key amino acid residues such as Met18, Gly21, Gly26, Leu30, and Thr31 in the FBPase binding site have been identified as being of great importance for the effective binding of these inhibitors. mdpi.com The interactions observed for these analogues suggest that this compound would likely adopt a similar binding orientation, with its indole and tosyl groups making significant contacts with the protein.

Table 1: Key Interacting Residues for N-arylsulfonyl-indole-2-carboxamide Derivatives in the FBPase Binding Site

Interacting Residue Type of Interaction
Met18 Hydrophobic
Gly21 Hydrogen Bond
Gly26 Hydrogen Bond
Leu30 Hydrophobic

Prediction of Binding Affinities and Ranking of this compound Analogues

Computational methods are also employed to predict the binding affinity of ligands to their target proteins, allowing for the ranking of potential drug candidates. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of N-arylsulfonyl-indole-2-carboxamide derivatives. mdpi.com

These models have demonstrated good predictive ability, indicating a strong correlation between the structural features of the compounds and their inhibitory activity. mdpi.com For example, the models suggest that negatively charged or small substituents on the benzene (B151609) ring of the sulfonyl group, and positively charged or small substituents on the indole ring, could enhance the inhibitory activity. mdpi.com

Furthermore, virtual screening campaigns based on pharmacophore models and molecular docking have identified novel potential inhibitors from large compound databases. The top-ranked compounds from these screenings exhibit high docking scores, suggesting favorable binding energies. For instance, three promising hit compounds identified through virtual screening showed high docking scores and desirable pharmacokinetic properties. mdpi.com While specific binding affinity values for this compound are not available, these studies on analogous compounds provide a robust framework for predicting its potential efficacy and for designing more potent derivatives.

Table 2: Docking Results for Virtually Screened FBPase Inhibitors

Compound ID Docking Score (kcal/mol) Key Predicted Interactions
VS01 High Stable binding with key residues
VS02 High Stable binding with key residues

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into the conformational changes and stability of the system that are not captured by static docking poses.

Conformational Landscape of this compound in Solution and Bound States

MD simulations of N-arylsulfonyl-indole-2-carboxamide derivatives bound to FBPase have been performed to assess the stability of the docked conformations. mdpi.com The results of these simulations indicate that the screened compounds can bind stably to FBPase under dynamic conditions, much like the cognate ligand. mdpi.com The simulations reveal the accessible conformations of the ligand within the binding pocket and highlight the flexibility of certain parts of the molecule. The indole and sulfonyl groups tend to be more constrained due to their strong interactions with the protein, while other parts of the molecule may exhibit greater conformational freedom. This information is crucial for understanding the entropic contributions to binding and for designing more rigid analogues with potentially higher affinity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the structural and electronic characteristics of this compound at an atomic level. These computational methods allow for the optimization of the molecule's geometry, providing insights into bond lengths, bond angles, and dihedral angles that are expected to be in close agreement with experimental data from techniques like X-ray crystallography.

For instance, studies on structurally similar compounds, such as ({4-nitrophenyl}sulfonyl)tryptophan, have utilized DFT calculations with basis sets like B3LYP/6-311++G(d,p) to complement experimental findings. mdpi.com In such studies, the calculated bond lengths, like the S-N sulfonamide bond, are compared with experimental values to understand the influence of substituent groups on the molecular structure. nih.gov For this compound, DFT would be used to model the molecule in its ground state, providing a foundational understanding of its intrinsic properties.

Electronic Properties (e.g., Electrostatic Potential, Frontier Molecular Orbitals)

The electronic properties of a molecule are fundamental to its reactivity and interactions with biological targets. Quantum chemical calculations provide detailed descriptions of these features.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For sulfonamide derivatives, the HOMO is typically localized over the electron-rich regions, such as the indole and phenyl rings, while the LUMO is distributed over the electron-accepting sulfonamide group. researchgate.netresearchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties

Parameter Description Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating capacity of the molecule, likely centered on the tryptophan indole ring.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting capacity, likely associated with the sulfonyl group and aromatic rings.
ΔE (ELUMO - EHOMO) HOMO-LUMO Energy Gap A key indicator of chemical reactivity and stability. A moderate gap would suggest a balance of stability and potential for biological interaction.

Molecular Electrostatic Potential (MEP): MEP maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying the electrophilic and nucleophilic sites involved in molecular interactions. For this compound, the MEP would show negative potential (red/yellow regions) around the electronegative oxygen atoms of the sulfonyl and carboxyl groups, indicating sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the carboxylic acid and the N-H of the sulfonamide and indole groups, highlighting sites for nucleophilic interaction.

Analysis of Intramolecular Interactions and Tautomerism

The three-dimensional conformation of this compound is stabilized by a network of intramolecular interactions. These non-covalent interactions are crucial for determining the molecule's preferred shape and its ability to bind to a receptor.

Intramolecular Interactions:

π-Interactions: The molecule contains two aromatic systems: the phenyl ring of the tosyl group and the indole ring of tryptophan. Intramolecular π-π stacking or T-shaped interactions between these rings can contribute to conformational stability. nih.gov The tryptophan indole ring is known to participate in various π-interactions that are critical for the structure and function of proteins. nih.govresearchgate.net

Tautomerism: Tautomerism involves the migration of a proton, resulting in constitutional isomers that exist in equilibrium. For this compound, several potential tautomeric forms could be considered, although they are generally less stable than the canonical form.

Amide-Imidic Acid Tautomerism: The sulfonamide linkage (-SO₂-NH-) could theoretically exhibit tautomerism, but this is generally unfavorable compared to carboxamide tautomerism.

Carboxylic Acid Tautomerism: The carboxylic acid group can exist in equilibrium with its zwitterionic form, particularly in solution, where the proton can transfer to a basic site like the sulfonamide nitrogen. However, in the solid state or in non-polar environments, the neutral carboxylic acid form is expected to predominate.

Computational studies can quantify the relative energies of different conformers and tautomers, predicting the most stable forms of the molecule under various conditions.

Virtual Screening and Library Design Based on the this compound Scaffold

The core structure of this compound serves as an excellent "scaffold" for the design of chemical libraries aimed at discovering new bioactive molecules. nih.gov Virtual screening techniques can then be used to computationally evaluate these libraries against specific biological targets, such as enzymes or receptors, to identify promising drug candidates. nih.govresearchgate.net

The process involves:

Scaffold Definition: The this compound molecule is defined as the central framework.

Library Enumeration: A virtual library is created by systematically modifying specific points on the scaffold. Potential modifications include:

R¹ Group: Altering the methyl group on the phenylsulfonyl moiety to other substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) to probe electronic and steric effects.

R² Group: Replacing the indole side chain of tryptophan with other amino acid side chains or different heterocyclic systems to explore alternative binding interactions.

R³ Group: Modifying the carboxylic acid to other functional groups like esters, amides, or tetrazoles to change polarity and hydrogen bonding capabilities.

Table 2: Hypothetical Library Design Based on the this compound Scaffold

Scaffold Position Modification Site Example Substituents Rationale for Modification
A para-position of the phenylsulfonyl ring (R¹) -H, -Cl, -F, -OCH₃, -NO₂ Modulate electronic properties and steric bulk of the tosyl group.
B Amino acid side chain (R²) Benzyl (Phenylalanine), Indolylmethyl (Tryptophan), Naphthylmethyl Explore the impact of different aromatic and hydrophobic side chains on target binding.
C Carboxylic acid terminus (R³) -COOCH₃ (Methyl ester), -CONH₂ (Amide), -CH₂OH (Alcohol) Alter hydrogen bonding potential, polarity, and metabolic stability.

Once the library is generated, computational methods like molecular docking are employed to predict the binding affinity and orientation of each analogue within the active site of a target protein. This allows for the prioritization of a smaller, more promising set of compounds for chemical synthesis and experimental testing. nih.gov

Cheminformatics Analysis of this compound and its Structural Analogues for Property Prediction

Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of various properties of molecules before they are synthesized. For this compound and its virtual library, cheminformatics is crucial for developing Quantitative Structure-Activity Relationship (QSAR) models and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Property Prediction: By calculating a range of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors), it is possible to predict the druglikeness of the compounds. These predictions are often guided by established rules, such as Lipinski's Rule of Five.

Table 3: Predictable Physicochemical and ADMET Properties via Cheminformatics

Property Class Predicted Parameter Importance in Drug Discovery
Physicochemical logP (Lipophilicity) Influences solubility, absorption, and membrane permeability.
TPSA (Topological Polar Surface Area) Correlates with drug transport properties, including blood-brain barrier penetration.
Molecular Weight Affects diffusion and overall size constraints for binding.
Solubility A critical factor for oral bioavailability and formulation.
ADMET Absorption Prediction of oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Important for CNS-targeting drugs.
Metabolic Stability Prediction of susceptibility to liver enzymes (e.g., CYP450).
Potential Toxicity Early identification of potential safety liabilities.

Hirshfeld Surface Analysis: This technique can be applied to crystallographic data of this compound or its analogues to visualize and quantify intermolecular interactions within the crystal lattice. nih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it provides detailed insights into the nature and prevalence of interactions such as hydrogen bonds and π-stacking, which are essential for understanding solid-state properties and polymorphism.

By integrating these computational and cheminformatics approaches, researchers can efficiently explore the chemical space around the this compound scaffold, accelerating the identification of new molecules with desired biological activities and drug-like properties.

Biotransformation and Metabolic Fate of N 4 Methylphenyl Sulfonyl Tryptophan in Preclinical Models

In Vitro Metabolic Stability in Microsomal and Hepatocyte Systems (Non-Human Origin)

Detailed studies on the in vitro metabolic stability of N-[(4-Methylphenyl)sulfonyl]tryptophan in non-human microsomal and hepatocyte systems are not extensively available in the current body of scientific literature. Such studies are essential for predicting the intrinsic clearance of a compound and involve incubating the compound with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) to monitor its rate of degradation. nuvisan.com

Specific Phase I and Phase II metabolites of this compound have not been documented in publicly accessible research. Generally, Phase I metabolism involves oxidation, reduction, and hydrolysis reactions, often catalyzed by cytochrome P450 enzymes, to introduce or expose functional groups. nih.gov For a molecule like this compound, potential Phase I metabolic pathways could theoretically include hydroxylation of the aromatic rings (both the phenyl and the indole (B1671886) rings) or N-dealkylation.

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. nih.gov Without experimental data, the specific conjugation products of this compound remain speculative.

The specific enzymatic pathways responsible for the biotransformation of this compound have not been identified. The metabolism of the parent amino acid, tryptophan, involves several pathways, including the kynurenine (B1673888) and serotonin (B10506) pathways, and can be influenced by cytochrome P450 (CYP) enzymes. encyclopedia.pubresearchgate.netnih.gov For instance, CYP enzymes are involved in the metabolism of tryptophan-derived indole metabolites. nih.gov However, it is not confirmed whether the N-sulfonyl modification of this compound directs its metabolism through similar enzymatic systems. Reaction phenotyping studies using specific CYP inhibitors or recombinant human CYP enzymes would be necessary to identify the specific isoforms involved.

In Vivo Metabolism and Excretion in Animal Models (Non-Human)

Comprehensive in vivo studies detailing the metabolism and excretion of this compound in non-human animal models are not currently available. Such studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole-organism setting.

There is no published data on the metabolite profiling of this compound in the biological fluids (e.g., plasma, urine, feces) or tissues of preclinical species. This type of analysis is crucial for identifying the major circulating and excreted metabolites and understanding the complete metabolic fate of the compound.

Pharmacokinetic data, including parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance (CL), for this compound in animal models have not been reported. Studies on other tryptophan derivatives, such as 1-methyl-L-tryptophan, have been conducted in porcine and rodent models, providing insights into their absorption, distribution, and elimination. nih.govnih.govresearchgate.net However, these findings cannot be directly extrapolated to this compound due to structural differences.

Inter-Species Metabolic Comparisons (Non-Human Animal Models)

Due to the lack of metabolic data for this compound in any single preclinical species, no inter-species metabolic comparisons can be made at this time. It is well-established that significant species differences exist in the metabolism of xenobiotics, including tryptophan and its derivatives. nih.govresearchgate.net These differences can be attributed to variations in the expression and activity of metabolic enzymes across species. researchgate.net Therefore, future research should aim to characterize the metabolism of this compound in multiple preclinical species to assess the potential for extrapolation to humans.

Impact of Metabolism on Biological Activity and Target Engagement

Due to the absence of studies on the metabolism of this compound, there is a corresponding lack of data on how its potential metabolites might influence its biological activity and target engagement.

Without identified metabolites, it is not possible to conduct comparative studies to determine if these metabolites are more or less active than the parent compound, or if they interact with the same or different biological targets. Such investigations would be crucial for a complete understanding of the compound's pharmacology and for predicting its efficacy and potential for off-target effects in a preclinical setting.

Advanced Analytical and Biophysical Methodologies for Research on N 4 Methylphenyl Sulfonyl Tryptophan

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone for metabolomic studies, offering unparalleled sensitivity and specificity for the identification and quantification of small molecules like N-[(4-Methylphenyl)sulfonyl]tryptophan and its derivatives within intricate biological matrices. bioanalysis-zone.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent technique for analyzing non-volatile and thermally labile compounds in biological fluids such as plasma, urine, and tissue homogenates. bioanalysis-zone.comresearchgate.net The workflow for this compound would involve an initial sample preparation step to remove interfering substances like proteins and phospholipids. researchgate.netnih.gov This is followed by chromatographic separation, typically using a reversed-phase column, to resolve the parent compound from its metabolites and endogenous matrix components. The separated analytes are then ionized, commonly by electrospray ionization (ESI), and analyzed by a tandem mass spectrometer, which provides both mass-to-charge ratio (m/z) information for the parent ion and its characteristic fragment ions, ensuring high specificity. nih.gov

Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for more volatile metabolites or after chemical derivatization to increase volatility. While less common for this class of compounds, it can offer complementary separation and fragmentation data.

The primary challenge in these analyses is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, potentially leading to inaccurate quantification. nih.gov Careful method development, including optimization of sample cleanup and chromatography, along with the use of a stable isotope-labeled internal standard, is crucial to mitigate these effects. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for Quantification of this compound in Human Plasma
ParameterCondition/Value
Chromatography
LC SystemUHPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile PhaseGradient of Water with 0.1% Formic Acid and Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate0.4 mL/min
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)[M+H]⁺ m/z for this compound
Product Ion (Q3)Characteristic fragment ion m/z
Collision EnergyOptimized value (e.g., 25 eV)
Validation
Linear Range1 - 1000 ng/mL
Limit of Quantification (LOQ)1 ng/mL

Isotope labeling is a powerful strategy for elucidating metabolic pathways and quantifying metabolite turnover. scripps.edu In research on this compound, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) can be incorporated into the molecule during its synthesis. researchgate.net

When the isotopically labeled compound is introduced into a biological system, mass spectrometry can distinguish it and its downstream metabolites from their unlabeled, endogenous counterparts due to the mass difference. scripps.edu This allows for unambiguous tracing of the metabolic fate of the compound, identifying products of phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) metabolism. Furthermore, stable isotope-labeled this compound serves as an ideal internal standard for LC-MS/MS quantification, as it co-elutes with the unlabeled analyte and experiences similar matrix effects, thereby providing the most accurate correction for analytical variability. scripps.edu

Table 2: Common Isotopes for Labeling Strategies and Their Applications
IsotopeTypical ApplicationRationale
Deuterium (²H)Metabolic stability studies, Internal standardsCan alter bond strength (kinetic isotope effect), potentially slowing metabolism at the labeled site. Relatively inexpensive.
Carbon-13 (¹³C)Metabolic pathway tracing, Internal standardsMinimal isotope effect, making it an excellent tracer for metabolic transformations. isotope.com
Nitrogen-15 (¹⁵N)Metabolic pathway tracing, Internal standardsUseful for tracking the nitrogen-containing moieties of the molecule, such as the indole (B1671886) ring and the sulfonamide group. isotope.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

NMR spectroscopy is a versatile and powerful tool for studying the interactions between a small molecule ligand, such as this compound, and its macromolecular target (e.g., a protein) at atomic resolution. nih.gov It can provide information on binding affinity, identify the specific atoms involved in the interaction, and characterize conformational changes. mdpi.com

Ligand-observed NMR experiments are particularly useful when the target protein is large or available in limited quantities. mdpi.com

Saturation Transfer Difference (STD) NMR is a robust method for identifying binding ligands and mapping their binding epitope. glycopedia.eu The experiment involves selectively saturating a region of the ¹H NMR spectrum where only protein signals reside. d-nb.info This saturation is transferred via spin diffusion throughout the protein and subsequently to any bound ligand. glycopedia.eunih.gov When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. d-nb.info By subtracting a spectrum with on-resonance protein saturation from one with off-resonance saturation, a difference spectrum is generated that shows signals only from the binding ligand. nih.gov The relative intensity of the signals in the STD spectrum indicates which protons of the ligand are in closest proximity to the protein surface, thereby mapping the binding epitope. ichorlifesciences.com

Other ligand-observed techniques include Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), which can provide information on the conformation of the ligand when bound to its target by measuring through-space proton-proton proximities. researchgate.net

Table 3: Hypothetical STD NMR Results for this compound Binding to a Target Protein
Ligand Proton GroupRelative STD Enhancement (%)Interpretation
Tryptophan Indole Ring100Primary point of contact with the protein surface.
Methyl Group (on Phenylsulfonyl)75In close proximity to the protein, contributing to binding.
Phenylsulfonyl Ring60Oriented towards the protein surface.
Tryptophan Aliphatic Chain20More solvent-exposed and less involved in direct contact.

Protein-observed NMR methods provide a direct view of the interaction from the perspective of the target. nih.gov These experiments require the protein to be isotopically labeled, typically with ¹⁵N and/or ¹³C. mdpi.com

Chemical Shift Perturbation (CSP) , also known as chemical shift mapping, is the most common protein-observed technique. nih.gov It involves acquiring a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the labeled protein. This spectrum displays a peak for each backbone N-H group, providing a unique fingerprint of the protein's folded state. mdpi.com Upon addition of a binding ligand like this compound, the chemical environment of amino acid residues at the binding site changes, causing their corresponding peaks in the HSQC spectrum to shift. mdpi.com By monitoring these chemical shift perturbations, the ligand's binding site on the protein surface can be precisely mapped. The magnitude of the shifts can also be used to determine the dissociation constant (K_D) of the interaction. mdpi.com

Table 4: Example of Chemical Shift Perturbation Data for Protein Residues upon Binding of this compound
ResidueLocation in ProteinCombined Chemical Shift Perturbation (Δδ_comb, ppm)Conclusion
Trp59Binding pocket0.35Directly involved in binding.
Phe82Binding pocket0.28Directly involved in binding.
Leu84Adjacent to pocket0.15Affected by local conformational change.
Ser120Distant from pocket0.02Not involved in binding.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

SPR and ITC are powerful, label-free biophysical techniques that provide quantitative data on the kinetics and thermodynamics of molecular interactions.

Surface Plasmon Resonance (SPR) is an optical technique used to measure real-time binding interactions. nih.gov In a typical experiment, the target protein is immobilized on a sensor chip. A solution containing this compound (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.com This allows for the real-time monitoring of the association and dissociation phases of the interaction. From these data (a sensorgram), the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D) can be accurately determined, providing a full kinetic profile of the binding event. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. trinity.edu In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured with high sensitivity. The data obtained can be used to determine the binding affinity (K_D), the stoichiometry of the interaction (n), and the key thermodynamic parameters: the enthalpy change (ΔH) and the entropy change (ΔS). This provides a complete thermodynamic signature of the interaction, offering insights into the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions). trinity.edu

Table 5: Comparison of Biophysical Techniques for Analyzing the Interaction of this compound with a Target Protein
TechniqueKey Parameters MeasuredPrimary Insights
Surface Plasmon Resonance (SPR) k_on, k_off, K_DBinding kinetics (how fast it binds and dissociates).
Isothermal Titration Calorimetry (ITC) K_D, n, ΔH, ΔSBinding thermodynamics (the driving forces of the interaction).

Kinetic (k_on, k_off) and Thermodynamic (ΔH, ΔS) Characterization of Ligand-Target Binding

The comprehensive understanding of the binding affinity of this compound to its target proteins necessitates a detailed analysis of both the kinetic and thermodynamic aspects of the interaction. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in elucidating these parameters.

SPR provides real-time monitoring of the binding and dissociation events between a ligand and a target protein, which is immobilized on a sensor surface. This allows for the precise determination of the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these two constants (k_off/k_on) yields the equilibrium dissociation constant (K_D), a measure of binding affinity.

Isothermal Titration Calorimetry, on the other hand, directly measures the heat changes that occur upon the binding of this compound to its target. This technique provides a complete thermodynamic profile of the binding event in a single experiment, including the change in enthalpy (ΔH) and the change in entropy (ΔS). These parameters offer insights into the forces driving the binding interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic effects.

ParameterDescriptionTypical Experimental Value Range
k_on (M⁻¹s⁻¹)Association rate constant10³ - 10⁷
k_off (s⁻¹)Dissociation rate constant10⁻¹ - 10⁻⁵
K_D (M)Equilibrium dissociation constant10⁻³ - 10⁻⁹
ΔH (kcal/mol)Enthalpy change-20 to +10
ΔS (cal/mol·K)Entropy change-10 to +40

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation

To visualize the interaction between this compound and its target proteins at an atomic level, X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques.

Co-crystallization of this compound with Target Proteins

The initial step in X-ray crystallography involves the co-crystallization of the ligand-protein complex. This is a meticulous process that requires screening a wide range of conditions, including pH, temperature, precipitant concentration, and the molar ratio of the ligand to the protein, to obtain high-quality crystals suitable for diffraction experiments.

Structural Insights into Binding Pockets, Conformational Changes, and Interaction Interfaces

Once a high-resolution crystal structure is obtained, it reveals a wealth of information. The precise binding mode of this compound within the protein's binding pocket can be determined, including the specific amino acid residues involved in the interaction. Furthermore, any conformational changes that the protein undergoes upon ligand binding can be observed, providing insights into the mechanism of action. The detailed map of the interaction interface can guide the rational design of more potent and selective analogs.

Fluorescence-Based Assays and Advanced Imaging Techniques

Fluorescence-based methods offer sensitive and dynamic ways to study the interactions of this compound in various settings, from in vitro assays to cellular environments.

Förster Resonance Energy Transfer (FRET) for Protein-Protein Interaction Studies

Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. This phenomenon can be harnessed to study the effect of this compound on protein-protein interactions (PPIs). If the binding of the compound induces a conformational change that brings the two interacting proteins closer or pushes them further apart, a change in the FRET signal will be observed. This allows for the screening of compounds that modulate PPIs.

Future Research Directions and Conceptual Impact of N 4 Methylphenyl Sulfonyl Tryptophan

Exploration of Novel Biological Targets for N-[(4-Methylphenyl)sulfonyl]tryptophan

The quest to identify the biological targets of this compound is a critical step in elucidating its potential therapeutic or research applications. The sulfonamide group, a well-established pharmacophore, combined with the biologically active tryptophan moiety, suggests the possibility of interaction with a variety of protein targets. Research into structurally related tryptophan sulfonamide derivatives has identified inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), indicating that this class of compounds has potential in modulating key enzymes in inflammatory pathways. nih.gov

Phenotypic Screening for Unbiased Target Discovery

Phenotypic screening offers a powerful, unbiased approach to uncover novel biological activities of this compound without preconceived assumptions about its mechanism of action. By exposing diverse biological systems, such as different cell lines or model organisms, to the compound and observing the resulting phenotypic changes, researchers can identify unexpected therapeutic potentials.

A hypothetical phenotypic screening cascade could be designed to assess the effects of this compound across a range of disease-relevant cell models.

Table 1: Hypothetical Phenotypic Screening Cascade for this compound

Screening Phase Cell Line/Model Phenotypic Readout Potential Therapeutic Area
Primary Screen Human tumor cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)Cell viability, proliferation, apoptosis inductionOncology
Secondary Screen Macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharideInhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6)Inflammation, Immunology
Tertiary Screen Neuronal cell line (e.g., SH-SY5Y)Neurite outgrowth, protection against neurotoxin-induced cell deathNeurodegenerative Diseases

Application in Omics-Based Research (e.g., Proteomics, Metabolomics)

"Omics" technologies provide a global view of the molecular changes induced by a compound, offering clues to its mechanism of action and potential targets.

Proteomics: By treating cells with this compound and subsequently analyzing the cellular proteome, researchers can identify changes in protein expression or post-translational modifications. This can reveal entire pathways that are perturbed by the compound.

Metabolomics: As tryptophan is a precursor to a wide array of biologically active metabolites, including serotonin (B10506) and kynurenine (B1673888), metabolomic profiling can reveal if this compound influences these crucial metabolic pathways. nih.gov Alterations in tryptophan metabolism are implicated in a variety of disorders, making this a promising area of investigation. scispace.com

Development of this compound as a Chemical Probe for Basic Science

Beyond its potential therapeutic applications, this compound could be developed into a valuable chemical probe for basic scientific research. A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways.

Use as a Tool Compound for Target Validation and Pathway Deconvolution

Once a biological target of this compound is identified, the compound can be used as a tool to validate the role of that target in a specific disease or biological process. For example, if it is found to inhibit a particular enzyme, it can be used in experiments to understand the downstream consequences of that inhibition. This process of "pathway deconvolution" is essential for understanding complex biological networks.

Application in Perturbing and Understanding Fundamental Biological Processes

The unique structure of this compound, with its tryptophan core, makes it an interesting candidate for probing processes where tryptophan itself plays a key role. Tryptophan residues are often crucial for protein structure and function, including in the anchoring of proteins within cell membranes. wikipedia.org Modified tryptophan analogs can be used to study these fundamental processes.

Synergistic Effects of this compound in Combination Research (Preclinical Studies)

In preclinical research, investigating the synergistic effects of a compound in combination with established drugs is a common strategy to enhance therapeutic efficacy and overcome drug resistance.

Future preclinical studies could explore the combination of this compound with standard-of-care agents in various disease models. For instance, in oncology, its potential to modulate inflammatory pathways could be leveraged to enhance the efficacy of chemotherapy or immunotherapy.

Table 2: Potential Preclinical Combination Studies with this compound

Disease Model Combination Agent Rationale for Synergy Potential Outcome
Oral Squamous Cell Carcinoma CisplatinTryptophan metabolism is implicated in tumor immune evasion; modulation may increase chemosensitivity. mdpi.comEnhanced tumor growth inhibition and reduced metastasis. mdpi.com
Breast Cancer Doxorubicin (B1662922)Targeting cancer cell metabolism can create vulnerabilities that enhance the cytotoxic effects of chemotherapy.Increased cancer cell death and reduced tumor burden.
Inflammatory Arthritis MethotrexateDual targeting of inflammatory pathways.Greater reduction in inflammation and joint damage.

Advanced Drug Delivery System Research for this compound (Conceptual, laboratory-based)

The unique chemical structure of this compound, combining the bulky, hydrophobic tosyl group with the inherent biological recognition of the tryptophan moiety, presents a compelling scaffold for the conceptual design and laboratory investigation of advanced drug delivery systems. Future research in this area is anticipated to focus on harnessing these properties to create novel nano- and micro-scale carriers for targeted therapeutic delivery. While direct experimental evidence for this compound in such systems is nascent, a strong conceptual framework can be built upon existing research with related tryptophan derivatives. nih.govmdpi.com

One promising avenue of investigation is the development of nanoparticles derived from the self-assembly of this compound or its chemically modified analogues. The amphiphilic nature of the molecule could drive the formation of core-shell structures in aqueous environments, where the hydrophobic tosyl and indole (B1671886) groups form a core capable of encapsulating lipophilic drugs, while the carboxylic acid group provides a hydrophilic shell for colloidal stability. A study on a different tryptophan derivative, N-alpha-(9-fluorenylmethyloxycarbonyl)-N(in)-tert-butyloxycarbonyl-L-tryptophan, demonstrated its ability to self-assemble into stable nanoparticles that could effectively load and deliver the anti-cancer drug doxorubicin to glioma cells. nih.gov This provides a strong proof-of-concept for exploring the nanoparticle-forming potential of this compound for similar applications in oncology.

Another area of conceptual exploration is the incorporation of this compound into hydrogel networks for sustained drug release. Tryptophan-based peptides have been shown to form self-healing and bioactive hydrogels. nih.gov The tosyl group in this compound could introduce beneficial properties such as enhanced mechanical strength and controlled degradation rates to a hydrogel matrix. These hydrogels could be designed to encapsulate a wide range of therapeutic agents, from small molecules to biologics, and provide their controlled release over extended periods.

Furthermore, the potential of this compound in liposomal formulations warrants investigation. Tryptophan itself has been entrapped in liposomes to facilitate its transport across cell membranes. nih.gov The lipophilic nature of the tosyl group in this compound could enhance its interaction with the lipid bilayer of liposomes, potentially improving drug loading efficiency and the stability of the formulation.

The following table outlines conceptual laboratory-based research directions for advanced drug delivery systems utilizing this compound.

Delivery SystemConceptual ApplicationKey Physicochemical Properties to InvestigatePotential Therapeutic Area
Nanoparticles Encapsulation of hydrophobic anti-cancer drugs for targeted delivery to tumors.Self-assembly properties, particle size and morphology, drug loading capacity and efficiency, in vitro and in vivo stability, and cellular uptake mechanisms.Oncology
Hydrogels Sustained release of growth factors for tissue engineering or chronic wound healing.Gelation kinetics, mechanical strength (rheology), drug release profile, biodegradability, and biocompatibility with relevant cell types.Regenerative Medicine
Liposomes Improved delivery of therapeutic peptides or small molecules across biological membranes.Liposome formulation stability, drug encapsulation efficiency, membrane fluidity effects, and in vitro permeability across cell monolayers.Various (dependent on encapsulated drug)

Integration with Emerging Technologies in Chemical Biology and Medicinal Chemistry Research (e.g., AI-driven drug discovery, organ-on-a-chip models)

The future impact of this compound in medicinal chemistry will likely be amplified by its integration with emerging technologies that are revolutionizing drug discovery and development. These technologies offer powerful tools to explore the therapeutic potential of this compound in silico and in more physiologically relevant in vitro models.

Computational modeling and docking studies represent a key area where the properties of this compound can be explored. A study on a similar compound, {(4-nitrophenyl)sulfonyl}tryptophan, utilized computational methods to predict its interactions with biological targets. nih.gov Similar in silico studies could be applied to this compound to screen for its binding affinity against a wide range of proteins, such as enzymes and receptors, and to elucidate its mechanism of action at a molecular level.

Organ-on-a-chip technology offers a more physiologically relevant in vitro platform to evaluate the efficacy and potential toxicity of this compound compared to traditional 2D cell cultures. nih.gov These microfluidic devices are designed to mimic the structure and function of human organs, providing a more accurate prediction of how a drug candidate will behave in the human body. nih.gov For instance, a "liver-on-a-chip" model could be used to study the metabolism of this compound and to assess its potential for drug-induced liver injury. Similarly, disease-specific organ-on-a-chip models, such as a "tumor-on-a-chip," could be used to evaluate the anti-cancer efficacy of this compound in a microenvironment that closely resembles a human tumor.

The following table conceptualizes the integration of this compound with these emerging technologies.

Emerging TechnologyConceptual Application for this compoundPotential Research FocusExpected Outcome
AI-Driven Drug Discovery Identification of novel protein targets and design of optimized analogues.Virtual screening against protein databases, generative design of new chemical entities, and prediction of ADMET properties.A ranked list of potential biological targets and a set of novel, synthetically accessible analogues with improved drug-like properties.
Computational Modeling Elucidation of binding modes and mechanisms of action.Molecular docking studies with known and predicted targets, and molecular dynamics simulations to assess binding stability.Detailed understanding of the molecular interactions driving the biological activity of the compound.
Organ-on-a-Chip Models Preclinical evaluation of efficacy and safety in human-relevant systems.Assessment of anti-tumor activity in a "cancer-on-a-chip" model, and evaluation of metabolism and toxicity in a "liver-on-a-chip" model.More predictive data on the therapeutic potential and safety profile of the compound before advancing to in vivo studies.

Q & A

Q. What are the standard synthetic routes for N-[(4-Methylphenyl)sulfonyl]tryptophan and its derivatives?

  • Methodological Answer : The synthesis typically involves sulfonylation of the tryptophan amino group using p-toluenesulfonyl chloride under basic conditions. For example, in the preparation of this compound Methyl Ester, triethylamine in acetonitrile is used to deprotonate the amino group, facilitating sulfonylation . Derivatives may require additional steps, such as esterification (e.g., methyl ester formation via methanol and catalytic acid) . Reaction yields and purity depend on stoichiometric control of sulfonylating agents and inert atmosphere conditions to prevent oxidation .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR confirm regioselective sulfonylation (e.g., downfield shifts at δ ~7.5–8.0 ppm for aromatic protons adjacent to the sulfonyl group) .
  • X-ray Crystallography : Resolves bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles, critical for verifying stereochemistry and molecular conformation .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1160 cm1^{-1} (symmetric S=O stretch) confirm sulfonamide formation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Beyond NMR and X-ray:
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., incomplete sulfonylation intermediates) .
  • Melting Point Analysis : Consistency with literature values (e.g., 173–175°C for crystalline derivatives) indicates batch reproducibility .
  • Optical Rotation : Measures enantiomeric purity (e.g., [α]D=+92.8[α]_D = +92.8^\circ in ethyl acetate for stereoisomers) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvate formation or incomplete purification. Strategies include:
  • Recrystallization : Using ethanol/water mixtures to isolate pure hemisolvates or anhydrous forms .
  • Dynamic NMR Experiments : Resolve rotational barriers in sulfonamide groups that cause signal splitting .
  • Comparative Hirshfeld Surface Analysis : Identifies intermolecular interactions (e.g., C–H···O contacts) that influence crystal packing and spectroscopic profiles .

Q. How does the sulfonamide group influence biological activity in enzyme inhibition studies?

  • Methodological Answer : The sulfonamide moiety enhances binding affinity to enzyme active sites via hydrogen bonding and π-stacking. For example:
  • α-Glucosidase Inhibition : The sulfonyl group interacts with catalytic residues (e.g., Asp214 in Saccharomyces cerevisiae α-glucosidase), as shown in molecular docking studies .
  • Acetylcholinesterase (AChE) Inhibition : The 4-methylphenyl group facilitates hydrophobic interactions with the AChE gorge, improving IC50_{50} values by ~30% compared to non-sulfonylated analogs .

Q. What challenges arise in achieving high enantiomeric purity during synthesis?

  • Methodological Answer : Racemization during sulfonylation is a key issue. Mitigation approaches include:
  • Low-Temperature Reactions : Conducting sulfonylation at 0–5°C to minimize epimerization .
  • Chiral Auxiliaries : Using (S)-tert-butyl sulfinamide to control stereochemistry during intermediate steps .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed ester hydrolysis) to separate enantiomers post-synthesis .

Q. How do structural modifications (e.g., methyl ester vs. free acid) affect physicochemical properties?

  • Methodological Answer : Esterification increases lipophilicity (logP +1.2), enhancing membrane permeability in cellular assays. Conversely, the free acid form improves aqueous solubility (by ~20% in PBS pH 7.4), favoring in vitro enzymatic studies. These trade-offs are quantified via:
  • Partition Coefficient (logP) : Measured using shake-flask methods .
  • Solubility Assays : UV/Vis spectroscopy in buffered solutions .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • DSC/TGA : Differentiate polymorphs (e.g., Form I vs. Form II) with distinct melting profiles .
  • 2D NMR (COSY, HSQC) : Assign ambiguous signals caused by solvent effects or impurities .
  • Reference Standards : Compare with CAS-registered data (e.g., PubChem CID 25155220 for related sulfonamides) .

Experimental Design Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Methodological Answer : Key steps include:
  • Stoichiometric Precision : Use automated syringe pumps for slow addition of sulfonylating agents to avoid exothermic side reactions .
  • Inert Atmosphere : Schlenk lines or nitrogen blankets prevent oxidation of tryptophan’s indole ring .
  • Post-Reaction Quenching : Ice-cold water washes to remove unreacted p-toluenesulfonyl chloride .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.